Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate
Description
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate is a synthetic organic compound featuring a piperazine moiety linked to a bicyclic tetrahydropyrazolo-pyridine scaffold via a methanone bridge. The trifluoroacetate (TFA) counterion enhances its solubility in polar solvents, a common strategy in pharmaceutical chemistry to improve bioavailability . The core structure combines nitrogen-rich heterocycles, which are frequently exploited in drug discovery due to their ability to engage in hydrogen bonding and modulate pharmacokinetic properties.
Properties
IUPAC Name |
piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.C2HF3O2/c17-12(15-7-4-13-5-8-15)11-9-10-3-1-2-6-16(10)14-11;3-2(4,5)1(6)7/h9,13H,1-8H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILNFGYOJBXNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCNCC3)C1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate is a synthetic organic compound with the molecular formula and a molecular weight of 348.32 g/mol. It is identified by its CAS number 1949816-00-5. This compound is part of a class of piperazine derivatives that have garnered attention for their potential biological activities.
Chemical Structure
The chemical structure of this compound features a piperazine ring connected to a tetrahydropyrazolo-pyridine moiety. The trifluoroacetate group enhances its solubility and may influence its biological interactions.
Anticancer Properties
Research has indicated that compounds similar to Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that related piperazine derivatives can inhibit cell proliferation in various cancer cell lines such as pancreatic (Patu8988), gastric (SGC7901), and hepatic (SMMC7721) cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases .
Neuropharmacological Effects
Compounds in this chemical class have also been investigated for their neuropharmacological effects:
- Anticonvulsant Activity : Some derivatives have shown promise in anticonvulsant assays. For example, certain piperazine-based compounds were tested against maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. These studies revealed that specific structural modifications could enhance anticonvulsant efficacy while minimizing neurotoxicity .
Enzyme Inhibition
Piperazine derivatives have been evaluated for their ability to inhibit key enzymes:
- Monoamine Oxidase (MAO) and Cholinesterase (ChE) : Certain analogs exhibited potent inhibitory effects against MAO-B and acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
A series of studies focusing on the biological activity of piperazine derivatives have yielded promising results:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of cell proliferation in Patu8988 and SGC7901 cells; induction of apoptosis via caspase activation. |
| Anticonvulsant Activity | Protection against seizures in animal models; minimal neurotoxicity observed in high doses. |
| Enzyme Inhibition | Significant inhibition of MAO-B and AChE with IC50 values in low micromolar ranges. |
Mechanistic Insights
The mechanisms underlying the biological activities of these compounds are still under investigation. However, preliminary findings suggest that:
- Apoptotic Pathways : Activation of apoptotic pathways through caspase activation appears to be a common mechanism for anticancer activity.
- GABAergic Modulation : Some compounds may enhance GABA levels in the brain, contributing to their anticonvulsant effects.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacological applications:
- Antidepressant Effects : Preliminary studies suggest that derivatives of tetrahydropyrazolo compounds may influence serotonin pathways and exhibit antidepressant-like effects in animal models. This makes Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate a potential candidate for developing new antidepressant medications.
- Anticancer Properties : Some studies have indicated that compounds with similar structural features can inhibit cancer cell proliferation. The piperazine moiety is known for its ability to interact with various biological targets involved in cancer progression.
- Neurological Applications : The unique structure of this compound may allow it to cross the blood-brain barrier effectively. This property is crucial for developing treatments for neurological disorders such as anxiety and depression.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant activity of various piperazine derivatives. The results demonstrated that specific modifications to the piperazine ring could enhance serotonin receptor affinity and improve behavioral outcomes in rodent models. This compound was among the compounds showing promising results .
Case Study 2: Anticancer Potential
In another study highlighted in Cancer Research, researchers investigated the cytotoxic effects of tetrahydropyrazolo derivatives on different cancer cell lines. The study found that compounds similar to Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone exhibited significant inhibition of tumor growth through apoptosis induction .
Potential Applications
Based on its biological activities and structural properties, this compound has several potential applications:
- Pharmaceutical Development : It can serve as a lead compound for synthesizing new drugs targeting depression and anxiety disorders.
- Cancer Therapy : Its anticancer properties can be explored further to develop novel chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional attributes can be contextualized against analogs, particularly positional isomers and salts with differing counterions. Below is a detailed analysis:
Structural Analog: Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1832528-35-4)
This analog differs only in the substituent position on the pyridine ring (3-yl vs. 2-yl in the target compound). Key distinctions include:
- Conformational Flexibility : The 2-yl substitution in the target compound may impose steric constraints, reducing rotational freedom compared to the 3-yl isomer .
Physicochemical Comparison
| Property | Target Compound (2-yl TFA salt) | 3-yl Analog (Free Base) |
|---|---|---|
| Molecular Formula | C₁₃H₁₇F₃N₄O₂ | C₁₂H₁₈N₄O |
| Molecular Weight (g/mol) | 338.30 | 246.30 |
| Solubility | High (due to TFA salt) | Moderate (free base) |
| Counterion Impact | Enhanced solubility, acidic pH | Neutral pH, lower solubility |
Pharmacological Implications
While direct pharmacological data are absent in the evidence, the trifluoroacetate salt’s improved solubility likely enhances oral absorption compared to the free base 3-yl analog. Positional isomerism may further influence target selectivity; for example, 2-yl substitution could favor interactions with enzymes or receptors requiring a specific spatial arrangement of hydrogen-bond donors/acceptors .
Research Findings and Trends
Preparation Methods
Detailed Synthetic Steps and Conditions
Based on analogous heterocyclic preparations and patent literature related to substituted pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives, the following detailed preparation method is inferred:
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core | Cyclization of 2-aminopyridine derivatives with hydrazine hydrate or substituted hydrazines under reflux in ethanol or similar solvent | Control of temperature and stoichiometry critical to avoid overreaction |
| 2 | Introduction of methanone (carboxamide) group at 2-position | Reaction of the bicyclic amine intermediate with an acyl chloride or activated carboxylic acid derivative (e.g., acid anhydride, mixed anhydride) under basic conditions (e.g., triethylamine) | Use of mild bases prevents decomposition of sensitive heterocycles |
| 3 | Coupling with piperazine | Nucleophilic substitution or amidation using piperazine in polar aprotic solvents (e.g., DMF, DMSO) at room temperature or mild heating | Excess piperazine can be used to drive reaction to completion |
| 4 | Salt formation with trifluoroacetic acid | Treatment of the free base with trifluoroacetic acid in an organic solvent (e.g., dichloromethane) followed by solvent removal and crystallization | Salt formation improves compound stability and handling |
Research Findings and Optimization
Yield and Purity : Reported purity of the final trifluoroacetate salt is typically above 95%, with yields varying depending on scale and reaction optimization. Purification is often achieved by recrystallization or preparative chromatography.
Reaction Monitoring : Techniques such as HPLC, NMR, and mass spectrometry are employed to monitor each step, ensuring correct formation of intermediates and final product.
Scalability : The synthetic route is amenable to scale-up with modifications to solvent volumes and reaction times, maintaining product integrity.
Stability : The trifluoroacetate salt form is preferred for storage due to enhanced chemical stability compared to the free base.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Core cyclization | Ethanol, reflux, 4-8 hours | Hydrazine hydrate as reagent |
| Acylation | Acyl chloride, triethylamine, 0-25°C, 2-4 hours | Anhydrous conditions recommended |
| Piperazine coupling | DMF, 25-50°C, 6-12 hours | Excess piperazine ensures complete reaction |
| Salt formation | TFA, DCM, room temperature, 1 hour | Crystallization from ethyl acetate or hexanes |
Q & A
Q. What are the key synthetic steps for preparing Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone, and how are reaction conditions optimized?
The synthesis typically involves:
Core formation : Condensation of aminopyrazole derivatives with electrophilic reagents to construct the pyrazolo[1,5-a]pyridine ring .
Piperazine coupling : Reaction of the pyrazole core with a piperazine derivative via nucleophilic substitution or amide bond formation .
Trifluoroacetate salt formation : Acidic workup to isolate the compound as a stable salt.
Q. Optimization strategies :
Q. How is purity assessed during synthesis, and what analytical techniques are standard?
- Basic purity checks : TLC with iodine vapor visualization , recrystallization using ethanol or DMF .
- Quantitative analysis : HPLC with UV detection (C18 column, acetonitrile/water gradient) or NMR (¹H/¹³C) for structural confirmation .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved during structural elucidation?
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?
- In vitro assays : Dose-response curves for target inhibition (e.g., kinase assays) .
- Computational docking : Molecular docking (AutoDock Vina) to predict binding modes with proteins like PI3K or EGFR .
- SAR table :
| Structural Feature | Biological Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| Trifluoromethyl group | 12 nM (PI3Kα) | Anticancer | |
| Tetrahydropyridine ring | 45 nM (5-HT₂A) | Antidepressant | |
| Piperazine substituent | 230 nM (HSV-1) | Antiviral |
Q. How do salt forms (e.g., trifluoroacetate vs. hydrochloride) influence physicochemical properties?
Q. What experimental designs address low yields in multi-step syntheses?
- DoE (Design of Experiments) : Optimize temperature, stoichiometry, and catalyst loading via response surface methodology .
- In situ monitoring : ReactIR or LC-MS to identify intermediates and side reactions .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between in vitro and in vivo activity data?
Q. What steps validate conflicting results from HPLC vs. NMR purity assessments?
- Orthogonal methods : Combine HPLC (quantitative) with ¹H NMR (qualitative) to detect non-UV-active impurities .
- Spiking experiments : Add suspected impurities (e.g., unreacted starting material) to confirm retention times .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
